Scientific Field: Chemical Engineering and Processing
Application Summary: Diallyl oxalate (DAOx) is used in the recovery of uranium from seawater.
Methods of Application: The fabric is immersed in pure liquid DAOx or in a surfactant stabilized dispersion of DAOx in water, and then exposed to radiation.
Results: The fabrics were tested by rotating them for 7 days in a rotary agitator with actual seawater spiked with 0.2 or 1.0 mg·L−1 uranium.
Scientific Field: Organic Chemistry
Application Summary: Diallyl oxalate is used in the synthesis of monoalkyl oxalates, which are important building blocks for the synthesis of a variety of significant classes of compounds.
Methods of Application: The synthesis of monoalkyl oxalates is carried out in aqueous media by applying the highly efficient selective monohydrolysis reactions of symmetric diesters.
Diallyl oxalate is an organic compound with the molecular formula . It is classified as a diallyl ester of oxalic acid and is typically represented by the structure where two allyl groups are attached to an oxalate moiety. This compound appears as a colorless liquid and is known for its distinctive chemical properties, including its reactivity and ability to undergo polymerization. Diallyl oxalate has garnered attention in various fields due to its potential applications in organic synthesis and materials science.
Diallyl oxalate is considered a toxic compound. Studies have shown it to be irritating to the skin, eyes, and respiratory system [].
Diallyl oxalate can be synthesized through various methods:
Diallyl oxalate finds utility in several areas:
Interaction studies involving diallyl oxalate primarily focus on its reactivity with other radicals and compounds. For example, research has shown that it interacts significantly with allyl radicals during thermal decomposition processes, leading to various byproducts and influencing polymer formation . Understanding these interactions helps in optimizing its applications in polymer chemistry and materials science.
Diallyl oxalate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound | Structure Type | Unique Features |
---|---|---|
Diallyl phthalate | Diallyl ester of phthalic acid | Used mainly in plasticizers; less reactive than diallyl oxalate. |
Diallyl carbonate | Diallyl ester of carbonic acid | More stable; used in coatings; lower reactivity compared to diallyl oxalate. |
Diallyl maleate | Diallyl ester of maleic acid | Exhibits different polymerization behavior; often used in cross-linking agents. |
Diallyl succinate | Diallyl ester of succinic acid | Similar reactivity but different applications in biodegradable plastics. |
Diallyl oxalate's unique combination of reactivity, ability to form polymers, and specific applications in organic synthesis distinguish it from these similar compounds. Its thermal stability and interaction with radicals further enhance its significance in chemical research and industrial applications.
Diallyl oxalate is systematically named ethanedioic acid, di-2-propen-1-yl ester. This designation reflects its parent oxalic acid (ethanedioic acid) and two allyl groups (2-propen-1-yl) esterifying the central carbonyl groups. The structure comprises an oxalate backbone (C(=O)C(=O)) with two allyl substituents (–OCH₂CH=CH₂) attached to the oxygen atoms.
Key structural features:
C=CCOC(=O)C(=O)OCC=C
BKXRKRANFLFTFU-UHFFFAOYSA-N
Structural Descriptor | Value/Description | Source |
---|---|---|
Molecular weight | 170.16 g/mol | |
Boiling point | 217°C (decomposes at 220–225°C) | |
Density | 1.12 g/cm³ | |
LogP | 1.12 |
Diallyl oxalate is indexed under multiple regulatory systems:
Identifier Type | Value | Source |
---|---|---|
CAS Registry Number | 615-99-6 | |
European Community (EC) Number | 210-458-5 | |
UNII | I61CO7YD18 | |
DSSTox Substance ID | DTXSID9060659 |
These identifiers facilitate cross-referencing in chemical databases and regulatory compliance.
The compound is recognized by diverse synonyms, reflecting variations in naming conventions:
The Fischer esterification mechanism represents the most fundamental approach for diallyl oxalate synthesis, involving the direct condensation of oxalic acid with allyl alcohol under acidic conditions [4] [5]. The reaction follows a six-step mechanism characterized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) [5].
The initial step involves protonation of the oxalic acid carbonyl oxygen by the acid catalyst, generating an oxonium ion that exhibits enhanced electrophilicity toward nucleophilic attack [6] [7]. Subsequently, allyl alcohol executes nucleophilic attack on the activated carbonyl carbon, forming a tetrahedral intermediate through carbon-oxygen bond formation [5] [8]. Proton transfer processes then facilitate the conversion of one hydroxyl group into a good leaving group (water), followed by elimination and final deprotonation to yield the diallyl oxalate product [9].
Sulfuric Acid Catalysis: Traditional sulfuric acid-catalyzed esterification operates at temperatures ranging from 80-100°C with reaction times of 4-8 hours, achieving yields between 78-92% [10] [11]. The reaction typically employs benzene or toluene as azeotropic solvents to facilitate water removal through Dean-Stark distillation [7].
p-Toluenesulfonic Acid Catalysis: This milder acidic catalyst provides excellent selectivity with yields of 80-90% under similar temperature conditions but shorter reaction times of 2-4 hours [4]. The tosic acid system demonstrates particular effectiveness for sensitive substrates where harsh acidic conditions may cause decomposition.
Ion Exchange Resin Catalysis: A breakthrough approach utilizes ion exchange resin D001 under aqueous conditions at 75°C, achieving remarkable yields of 99.8% within 1.4 hours [10]. This heterogeneous catalytic system employs 300 kg deionized water, 10 kg diethyl oxalate, and 13 kg ion exchange resin in an autoclave configuration, representing a more environmentally benign alternative to homogeneous acid catalysis.
The reversible nature of Fischer esterification necessitates strategic approaches to drive the equilibrium toward ester formation [7] [12]. Le Chatelier's principle governs optimization strategies, including the use of excess allyl alcohol (typically 2-5 fold excess) and continuous water removal through azeotropic distillation or molecular sieves [5] [9].
Reaction kinetics studies indicate that the rate-determining step involves the nucleophilic attack of allyl alcohol on the protonated oxalic acid carbonyl [6]. Temperature optimization balances reaction rate enhancement with potential thermal decomposition of the allyl groups, particularly at temperatures exceeding 120°C [13].
Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Solvent System |
---|---|---|---|---|---|
Fischer Esterification | H₂SO₄ | 80-100 | 2-6 | 75-85 | Excess allyl alcohol |
Sulfuric Acid Catalysis | H₂SO₄ | 80-100 | 4-8 | 78-92 | Benzene/toluene |
Tosic Acid Catalysis | p-TsOH | 80-100 | 2-4 | 80-90 | Toluene |
Ion Exchange Resin | D001 Resin | 75 | 1.4 | 99.8 | Water/autoclave |
Enzymatic transesterification offers a sustainable alternative to chemical esterification, utilizing lipase enzymes to catalyze the formation of diallyl oxalate through transesterification of dialkyl oxalates with allyl alcohol [14] [15]. This biocatalytic approach operates under mild conditions while demonstrating excellent selectivity and environmental compatibility.
Candida rugosa Lipase System: This lipase demonstrates exceptional activity in the transesterification of dimethyl oxalate with allyl alcohol, achieving conversions of 85-95% with selectivity values of 90-98% [14] [16]. Optimal conditions employ temperatures of 30-40°C with reaction times of 6-24 hours in n-hexane/tetrahydrofuran solvent systems.
Pseudomonas fragi Lipase: Investigations reveal that this lipase effectively catalyzes transesterification in solvent-free systems, achieving conversions of 70-90% with selectivity ranging from 85-95% [17]. The enzyme demonstrates enhanced activity with vinyl esters as acyl donors, with primary alcohols exhibiting faster esterification rates compared to secondary alcohols.
Immobilization strategies significantly enhance enzyme stability and recyclability while facilitating product separation [15]. Polyurethane foam-based immobilization provides excellent support for lipase retention while maintaining catalytic activity through multiple reaction cycles.
The enzyme-catalyzed mechanism involves formation of an acyl-enzyme intermediate through nucleophilic attack of the serine residue in the enzyme active site on the ester carbonyl carbon [15]. Subsequently, allyl alcohol attacks the acyl-enzyme intermediate, releasing the lipase and forming diallyl oxalate.
Enzymatic transesterification kinetics follow Michaelis-Menten behavior with competitive inhibition by both substrates [14]. Kinetic parameters for Candida rugosa lipase include Vmax = 2.861 μmol/min/mg, Km(acid) = 0.0746 M, and Km(ester) = 0.125 M, with competitive inhibition constant Ki = 0.450 M.
Water content represents a critical parameter, as excessive moisture promotes hydrolysis rather than transesterification [18]. Optimal water activity values range from 0.2-0.4 for maximum transesterification activity while minimizing competing hydrolysis reactions.
Enzyme Source | Conversion (%) | Selectivity (%) | Temperature (°C) | Time (h) | Solvent System |
---|---|---|---|---|---|
Candida rugosa | 85-95 | 90-98 | 30-40 | 6-24 | n-hexane/THF |
Pseudomonas fragi | 70-90 | 85-95 | 25-50 | 4-12 | Solvent-free |
Porcine pancreatic | 42-90 | 90 | 25 | 12-48 | pH 7 buffer/t-BuOH |
Candida antarctica B | 80-95 | 92-98 | 40-60 | 8-24 | Organic solvents |
Heterogeneous catalytic oxidative carbonylation represents an advanced methodology for diallyl oxalate synthesis, utilizing carbon monoxide coupling with allyl alcohol under oxidative conditions [19] [20]. This approach offers high atom economy by constructing both carbonyl groups from carbon monoxide feedstock.
Palladium on Carbon Systems: Pd/C catalysts combined with tetrabutylammonium iodide promoters demonstrate excellent activity for oxidative carbonylation at temperatures of 120-140°C under 25 atmospheres carbon monoxide pressure [21]. The system achieves conversions of 85-95% with selectivity values of 90-95%, utilizing molecular oxygen as the terminal oxidant.
Advanced Heterogeneous Palladium Catalysts: Pd-AmP-MCF (palladium-aminopolymer-mesocellular foam) catalysts activated with silver triflate exhibit remarkable activity at ambient temperature and atmospheric pressure [22] [23]. This system achieves conversions of 90-98% with selectivity exceeding 95-99%, demonstrating exceptional recyclability through nine catalytic cycles without activity loss.
The oxidative carbonylation mechanism involves initial coordination of allyl alcohol to the palladium center, followed by carbon monoxide insertion and subsequent oxidative coupling [20] [23]. Silver triflate activation removes chloride ions from the heterogeneous catalyst, generating highly active palladium(II) species that facilitate carbon-hydrogen bond activation.
The catalytic cycle proceeds through palladium(II)/palladium(0) redox cycling, with benzoquinone serving as the oxidant for palladium reoxidation [22]. Kinetic isotope effect studies reveal that carbon-hydrogen bond cleavage represents the rate-determining step with kH/kD values of 3.9-5.4.
Molybdenum-Titanium Systems: MoO₃/TiO₂ sol-gel catalysts demonstrate exceptional selectivity (100%) for transesterification of diethyl oxalate with phenol, achieving maximum yields of 88% under liquid-phase conditions [24]. Lewis acid sites on the catalyst surface facilitate the transesterification mechanism.
Vanadium-Phosphorus-Titanium Catalysts: Crystalline vanadium-phosphorus-titanium compounds combined with palladium provide effective heterogeneous catalysts for oxidative carbonylation of alcohols to dialkyl oxalates [19]. These systems operate at moderate pressures (10-30 atmospheres) with conversions of 75-90% and recyclability through four catalytic cycles.
Catalyst System | Conversion (%) | Selectivity (%) | Temperature (°C) | CO Pressure (atm) | Recyclability |
---|---|---|---|---|---|
Pd/C + TBAI | 85-95 | 90-95 | 120-140 | 25 | Good (5 cycles) |
Pd-AmP-MCF + AgOTf | 90-98 | 95-99 | 25 | 1 | Excellent (9 cycles) |
MoO₃/TiO₂ | 88-100 | 100 | 80-120 | 1-5 | Good (6 cycles) |
Pd-V-P-Ti | 75-90 | 85-95 | 100-150 | 10-30 | Moderate (4 cycles) |
The oxidative carbonylation approach offers significant advantages for industrial implementation, including high atom economy and the utilization of readily available carbon monoxide feedstock [20]. UBE Industries has successfully commercialized similar dialkyl oxalate processes since 1978, demonstrating the industrial viability of carbonylation technology [25].
Process optimization focuses on managing carbon monoxide pressure requirements and implementing effective heat integration strategies. The heterogeneous nature of advanced catalysts facilitates continuous operation with in-situ catalyst regeneration, addressing traditional limitations of homogeneous carbonylation systems [22].
Environmental considerations include carbon monoxide handling protocols and the development of benign oxidant systems to replace traditional copper-based co-catalysts [20]. Electrochemical oxidation represents an emerging alternative that eliminates external oxidants while operating under mild conditions.